Higher Monomer Reactivity Ratio in Copolymerization with ε-Caprolactone
In ROP copolymerization with ε-caprolactone (ε-CL) using samarium(III) acetate at 110 °C for 24 h, 1,3-Dioxan-2-one (TMC) exhibits a higher reactivity ratio than ε-CL, indicating preferential incorporation of TMC into the copolymer chain [1].
| Evidence Dimension | Monomer reactivity ratio (r) in copolymerization |
|---|---|
| Target Compound Data | r_TMC = 1.261 |
| Comparator Or Baseline | r_CL = 0.849 (ε-caprolactone) |
| Quantified Difference | TMC reactivity ratio is 1.48× higher than CL |
| Conditions | Samarium(III) acetate initiator at 110 °C for 24 h |
Why This Matters
Higher reactivity ratio means TMC incorporates preferentially into copolymers, enabling precise control over polymer composition and final material properties.
- [1] Contreras, J., et al. (2022). Synthesis and characterization of poly(trimethylene carbonate-co-ε-caprolactone) prepared by ring-opening polymerization using samarium(III) acetate as initiator. Green Processing and Synthesis, 27(1). View Source
